![molecular formula C15H10F3N3O B12514009 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12514009.png)
7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one is a quinazoline derivative known for its significant biological and chemical properties. Quinazoline derivatives have been extensively studied due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one typically involves the reaction of 4-(trifluoromethyl)aniline with various reagents to form the quinazoline core. One common method includes the cyclization of 4-(trifluoromethyl)aniline with ethyl 2-cyano-3-ethoxyacrylate under acidic conditions, followed by reduction and amination to introduce the amino group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one has been widely studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polyimides, which have applications in microelectronics and aerospace
作用機序
The mechanism of action of 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .
類似化合物との比較
Similar Compounds
- 4-(trifluoromethyl)benzylamine
- 4-(trifluoromethyl)phenylmethanamine
- 4-(trifluoromethyl)benzenemethanamine
Uniqueness
7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one stands out due to its unique combination of the quinazoline core and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, such as enhanced stability and increased biological activity, compared to other similar compounds .
特性
分子式 |
C15H10F3N3O |
|---|---|
分子量 |
305.25 g/mol |
IUPAC名 |
7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)9-3-1-8(2-4-9)13-20-12-7-10(19)5-6-11(12)14(22)21-13/h1-7H,19H2,(H,20,21,22) |
InChIキー |
QTBGFVPPFJHDOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)N)C(=O)N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


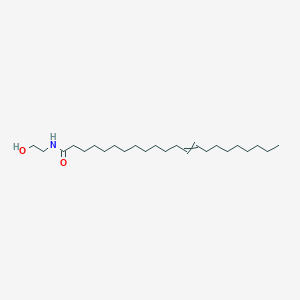
![N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine](/img/structure/B12513939.png)
amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B12513949.png)
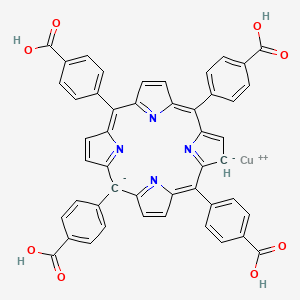
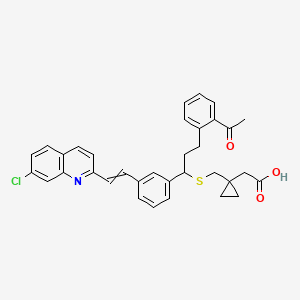


![2-((5-(3-Chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B12513986.png)
![[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium](/img/structure/B12513994.png)
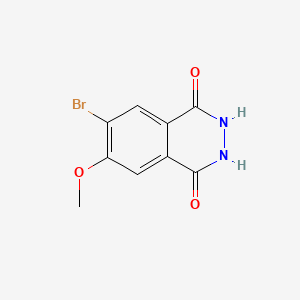
![(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid](/img/structure/B12514002.png)
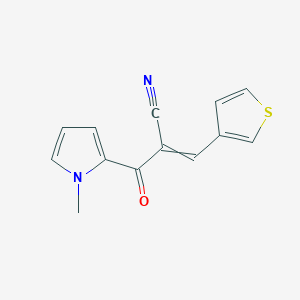
![[2-([1,1'-Biphenyl]-4-yl)ethyl](trimethoxy)silane](/img/structure/B12514011.png)

